molecular formula C13H7Cl2FO2 B6407399 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% CAS No. 1237526-23-6

2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6407399
CAS RN: 1237526-23-6
M. Wt: 285.09 g/mol
InChI Key: LUSSXTXAJNBMMW-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% (2,5-DCPFBA) is an organic compound consisting of a benzene ring with two chlorine atoms and one fluorine atom bound to the ring. It is a white crystalline solid which is soluble in water and alcohol. The compound has a wide range of applications in the scientific research field, including its use as a synthetic intermediate, and as a reagent for the synthesis of other compounds.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as 2-chloro-6-fluorobenzoic acid and 2,5-dichloro-6-fluorobenzoic acid. It is also used as a starting material in the synthesis of pharmaceuticals, such as the anti-depressant fluoxetine. Additionally, it has been used in the synthesis of polymers, such as poly(2,5-dichlorophenyl-6-fluorobenzoate).

Mechanism of Action

2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% is believed to act through a number of mechanisms. It is believed to act as a potent inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. Additionally, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, as well as the activity of COX-2. Additionally, it has been shown to have anti-inflammatory effects, as well as to have a protective effect against oxidative damage.

Advantages and Limitations for Lab Experiments

2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of using 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% is its high purity, which makes it suitable for use in a variety of laboratory experiments. Additionally, its low cost and availability make it an attractive option for many researchers. However, one of the major limitations of using 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% is that it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for research involving 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95%. One potential direction is to further explore its potential as an inhibitor of tyrosinase and COX-2. Additionally, further research could be conducted to determine its potential as an anti-inflammatory agent, as well as its potential to protect against oxidative damage. Additionally, further research could be conducted to explore its potential as a starting material for the synthesis of other compounds, such as pharmaceuticals. Finally, further research could be conducted to explore its potential as a reagent for the synthesis of polymers.

Synthesis Methods

2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% can be synthesized via a number of methods. The most common method involves the reaction of 2,5-dichloroaniline with fluorobenzene in the presence of a base such as sodium hydroxide. This reaction produces an intermediate product, 2,5-dichlorophenyl-6-fluorobenzoate, which can then be hydrolyzed to form 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95%.

properties

IUPAC Name

2-(2,5-dichlorophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-7-4-5-10(15)9(6-7)8-2-1-3-11(16)12(8)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSSXTXAJNBMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691233
Record name 2',5'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1237526-23-6
Record name 2',5'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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